dodoviscin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

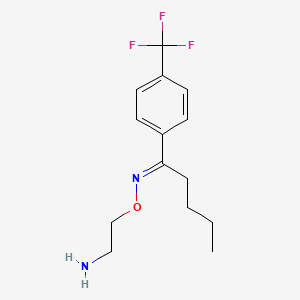

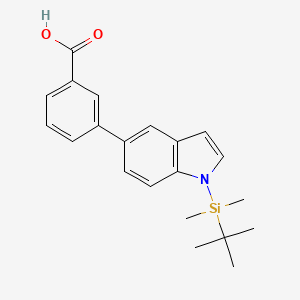

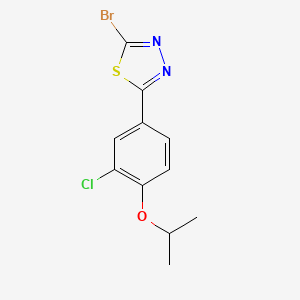

Dodoviscin H is a flavonoid compound found in the herbs of Dodonaea viscosa . It has a molecular formula of C26H30O7 and a molecular weight of 454.5 g/mol . It appears as a yellow powder .

Molecular Structure Analysis

This compound has a complex molecular structure consistent with its molecular formula C26H30O7 . Unfortunately, the specific 3D structure information is not available in the retrieved resources.Physical And Chemical Properties Analysis

This compound is a yellow powder with a molecular weight of 454.5 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Dodoviscin A and Melanogenesis : A study by (Yan et al., 2013) investigated Dodoviscin A, a natural product from Dodonaea viscosa, and its effects on melanin production in B16-F10 melanoma cells. The research found that Dodoviscin A significantly inhibited melanin biosynthesis and tyrosinase activity without affecting cell viability, suggesting potential cosmetic and therapeutic applications for pigmentation alteration.

Isoprenylated Flavonoid and Adipogenesis : Another study by (Zhang et al., 2012) on Dodonaea viscosa identified isoprenylated flavonol derivatives, named dodoviscins A-J, which promoted adipocyte differentiation in 3T3L1 cells. These compounds, including Dodoviscin A, enhanced the accumulation of lipid droplets and induced the expression of adipocyte-specific genes, indicating potential applications in studying adipogenesis.

Dodoviscin A as ERK2 Inhibitor : A study conducted by (Yang et al., 2022) identified Dodoviscin A as a potential inhibitor of extracellular signal-regulated protein kinase 2 (ERK2). This discovery was made through a multi-stage virtual screening process and in vitro biological validation, pointing towards potential therapeutic applications in diseases where ERK2 is implicated.

Antiviral Effects of Dodonaea viscosa : Research by (Zhao et al., 2021) on Dodonaea viscosa yielded dimeric clerodane diterpenoids, which exhibited antiviral effects against the human influenza A virus (H3N2) in vitro. This suggests the potential of constituents of Dodonaea viscosa, possibly including Dodoviscin H, in antiviral research.

Mechanism of Action

Target of Action

Dodoviscin H is known to promote adipocyte differentiation, as characterized by increased triglyceride levels in 3T3L1 cells . Adipocytes are cells that primarily compose adipose tissue, specialized in storing energy as fat. Therefore, the primary target of this compound is the adipocytes.

Mode of Action

It is known to promote adipocyte differentiation . Differentiation is a cellular process that involves the specialization of a cell for a specific function. In this case, this compound promotes the transformation of pre-adipocytes (precursor cells) into mature adipocytes, which are capable of storing fat in the form of triglycerides.

Biochemical Pathways

The promotion of adipocyte differentiation suggests that it may influence pathways related to lipid metabolism and adipogenesis .

Pharmacokinetics

It is soluble in various organic solvents, suggesting it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the promotion of adipocyte differentiation, leading to increased levels of triglycerides in 3T3L1 cells . This suggests that this compound could potentially be used in the treatment of conditions related to lipid metabolism or adipose tissue.

Action Environment

Like many other compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The safety data sheet for Dodoviscin H suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Cellular Effects

Dodoviscin H has been shown to influence cell function by promoting adipocyte differentiation This process involves the transformation of pre-adipocytes into adipocytes, which are cells specialized in storing energy as fat

Molecular Mechanism

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDTARIJQVMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)